Dios-Arg (diTFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

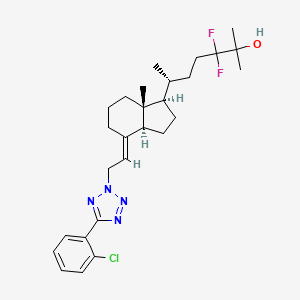

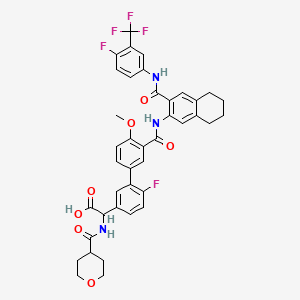

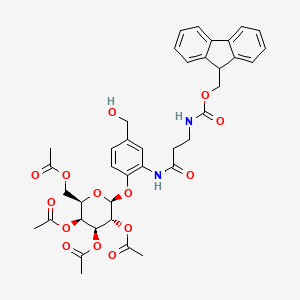

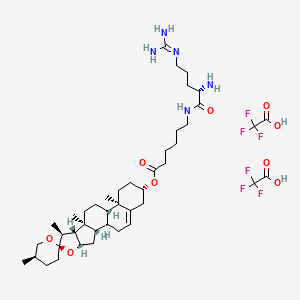

Dios-Arg (diTFA), also known as Dios-Arg trifluoroacetate salt, is a steroid-based cationic lipid. It contains a diosgenin skeleton coupled to an L-arginine head group. This compound is primarily used in the formation of cationic lipid nanoparticles (LNPs) for intracellular transport of small interfering RNA (siRNA) and plasmid DNA (pDNA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dios-Arg (diTFA) is synthesized by coupling diosgenin with L-arginine. The reaction involves the formation of a complex with plasmid DNA, which decreases plasmid DNA migration in an agarose-gel retardant assay at a charge ratio greater than or equal to 4 . The synthesis typically involves the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production of Dios-Arg (diTFA) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various packaging sizes ranging from milligrams to grams .

Análisis De Reacciones Químicas

Types of Reactions

Dios-Arg (diTFA) undergoes several types of chemical reactions, including:

Complexation: Forms complexes with plasmid DNA and siRNA.

Inhibition: Inhibits HMG-CoA reductase, a rate-limiting enzyme involved in cholesterol biosynthesis.

Common Reagents and Conditions

Common reagents used in reactions involving Dios-Arg (diTFA) include:

Organic Solvents: DMF, DMSO, ethanol.

Major Products Formed

The major products formed from reactions involving Dios-Arg (diTFA) include cationic lipid nanoparticles (LNPs) used for intracellular transport .

Aplicaciones Científicas De Investigación

Dios-Arg (diTFA) has several scientific research applications, including:

Chemistry: Used in the synthesis of cationic lipid nanoparticles for gene delivery.

Biology: Facilitates the transfection of plasmid DNA into cells such as H1299 and HeLa cells.

Medicine: Potential use in gene therapy for delivering therapeutic genes to target cells.

Industry: Used in the production of lipid-based drug delivery systems.

Mecanismo De Acción

Dios-Arg (diTFA) exerts its effects by forming complexes with plasmid DNA and siRNA, facilitating their intracellular transport. The compound shows high cytotoxicity, which may be due to the inhibition of HMG-CoA reductase by diosgenin . This inhibition affects cholesterol biosynthesis, leading to cytotoxic effects in cells such as H1299 and HeLa .

Comparación Con Compuestos Similares

Similar Compounds

Diosgenin: A natural steroid sapogenin that serves as the base structure for Dios-Arg (diTFA).

L-Arginine: An amino acid that forms the head group of Dios-Arg (diTFA).

Uniqueness

Dios-Arg (diTFA) is unique due to its combination of a diosgenin skeleton and an L-arginine head group, which allows it to form cationic lipid nanoparticles for efficient intracellular transport of genetic material .

Propiedades

Fórmula molecular |

C43H67F6N5O9 |

|---|---|

Peso molecular |

912.0 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 |

Clave InChI |

BUBYULRFSQOIII-XWXJGKJWSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)